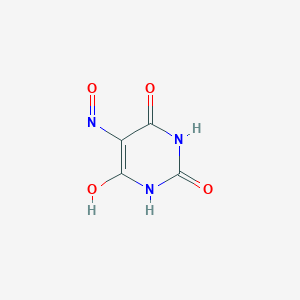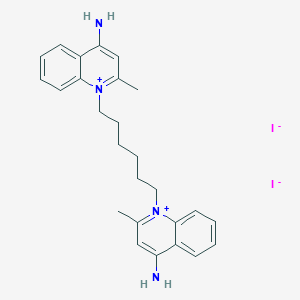
1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' is a chemical compound that belongs to the class of quaternary ammonium salts. It is commonly referred to as 'bisquaternary ammonium salt' or 'bisQAS.' This compound has gained significant attention in recent years due to its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death. It is also thought to inhibit the growth of cancer cells by interfering with their DNA synthesis and cell division.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' has low toxicity and does not affect normal human cells. It has been found to have potent antibacterial and antifungal activity against various strains of bacteria and fungi. In cancer cell lines, it has shown significant inhibition of cell growth and induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' in lab experiments is its broad-spectrum antibacterial and antifungal activity. It is also relatively easy to synthesize and purify. However, one of the limitations is its limited solubility in water, which can make it challenging to work with in aqueous environments.
Direcciones Futuras
There are several potential future directions for research on '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium).' One area of interest is its use in combination with other antibacterial and antifungal agents to enhance their efficacy. Another potential direction is its use in developing new cancer treatments that target specific types of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.
In conclusion, '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' is a promising compound that has shown potential applications in medicinal chemistry, biochemistry, and pharmacology. Its broad-spectrum antibacterial and antifungal activity and low toxicity make it an attractive candidate for further research and development. With further studies, this compound could potentially lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' involves the reaction of 4-amino-2-methylquinoline with hexamethylene dibromide in the presence of a base such as sodium hydroxide. The reaction takes place in an aqueous or organic solvent, and the product is obtained as a white crystalline solid after purification.
Aplicaciones Científicas De Investigación
'1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is medicinal chemistry, where it has shown promising results as an antibacterial and antifungal agent. It has also been studied for its potential use in cancer treatment due to its ability to inhibit cancer cell growth.
Propiedades
Número CAS |
125093-38-1 |
|---|---|
Nombre del producto |
1,1'-Hexamethylenebis(4-amino-2-methylquinolinium) |
Fórmula molecular |
C26H32N4+2 |
Peso molecular |
654.4 g/mol |
Nombre IUPAC |
1-[6-(4-amino-2-methylquinolin-1-ium-1-yl)hexyl]-2-methylquinolin-1-ium-4-amine;diiodide |
InChI |
InChI=1S/C26H30N4.2HI/c1-19-17-23(27)21-11-5-7-13-25(21)29(19)15-9-3-4-10-16-30-20(2)18-24(28)22-12-6-8-14-26(22)30;;/h5-8,11-14,17-18,27-28H,3-4,9-10,15-16H2,1-2H3;2*1H |
Clave InChI |
LINDRLLQNAMAOH-UHFFFAOYSA-P |
SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-] |
SMILES canónico |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-] |
Sinónimos |
1,1'-hexamethylenebis(4-amino-2-methylquinolinium) 1,1-HECA HECA iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



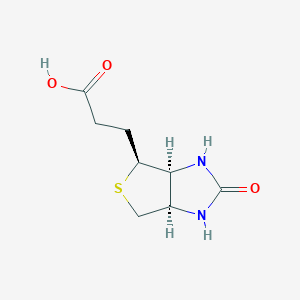
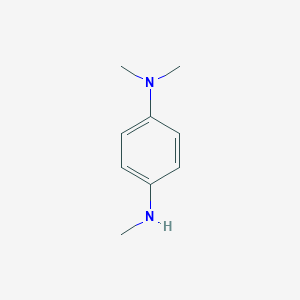
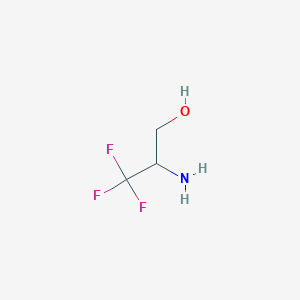

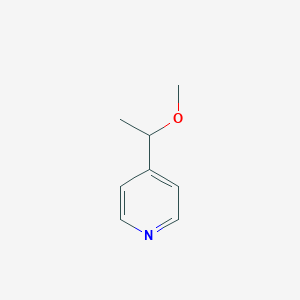
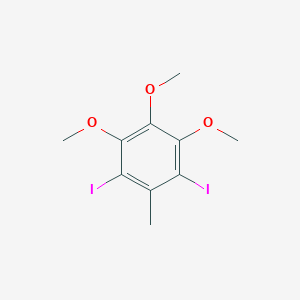
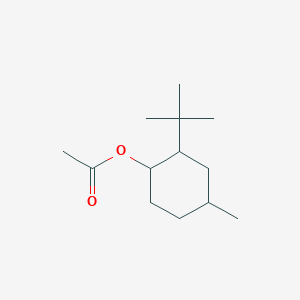
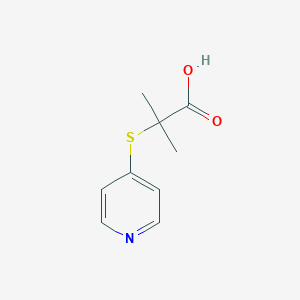
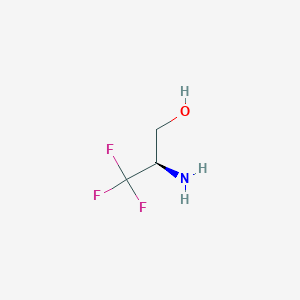
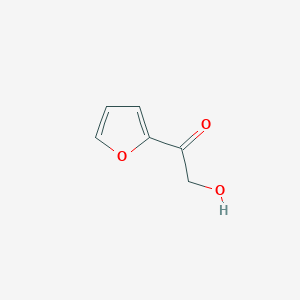

![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)
